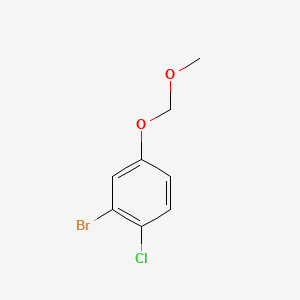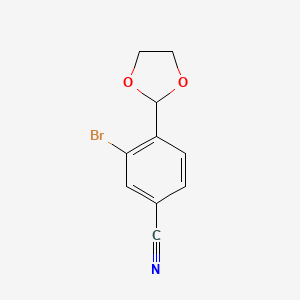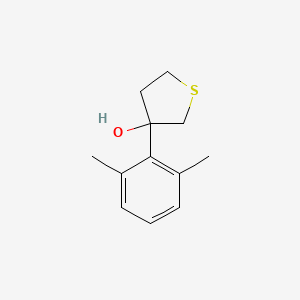
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol, commonly referred to as 2-(2,6-Dimethylphenyl)-3-methyl-butanol or 2,6-Dimethylphenyl-3-methylbutanol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and other materials.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a solvent in chromatography, and as a starting material in the synthesis of pharmaceuticals and fragrances. It is also used in the synthesis of a variety of other compounds, including dyes, adhesives, and surfactants.
Mécanisme D'action
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol acts as a nucleophile in organic reactions. It is able to donate electrons to form a covalent bond with an electrophile, such as an alkyl halide or an aldehyde or ketone. This covalent bond formation is the basis for the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has several advantages for use in laboratory experiments. It is a colorless liquid with a faint odor, making it easy to work with. It is also soluble in most organic solvents, making it easy to dissolve. Additionally, it is relatively inexpensive and readily available. The main limitation of this compound is that it is not very reactive. This can make it difficult to use in certain reactions.
Orientations Futures
There are several possible future directions for the use of 2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol. It could be used as a starting material in the synthesis of more complex compounds, such as pharmaceuticals and fragrances. It could also be used as a solvent in chromatography, as a reagent in organic synthesis, or as a starting material in the synthesis of dyes, adhesives, and surfactants. Additionally, it could be used in the development of new synthetic methods or in the development of new catalysts. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis. The Grignard reaction is the most common method for synthesizing this compound. This reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound. The organomagnesium compound then reacts with an aldehyde or ketone to form an alcohol. The Wittig reaction is another method of synthesizing this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The alkene can then be reacted with an alcohol to form the desired alcohol. The Williamson ether synthesis is a third method of synthesizing this compound. This reaction involves the reaction of an alkoxide with an alkyl halide to form an ether.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-10(3)7-6-8-11(12)4/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFLONRGYBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














